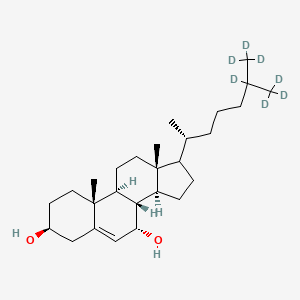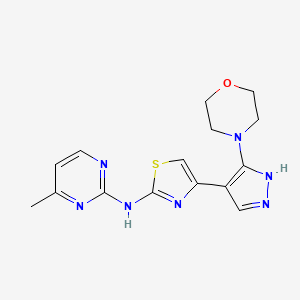
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of pyrimidine, pyrazole, morpholine, and thiazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Morpholine Ring Synthesis: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its complex structure.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: Lacks the morpholine ring.
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl)-1,3-thiazol-2-amine: Lacks the pyrazole ring.
Uniqueness
The presence of all four rings (pyrimidine, pyrazole, morpholine, and thiazole) in a single molecule makes N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine unique. This combination may confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C15H17N7OS |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N7OS/c1-10-2-3-16-14(18-10)20-15-19-12(9-24-15)11-8-17-21-13(11)22-4-6-23-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,17,21)(H,16,18,19,20) |
Clave InChI |
XWDULTMBUVRNNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NC2=NC(=CS2)C3=C(NN=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



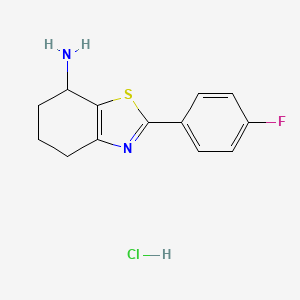
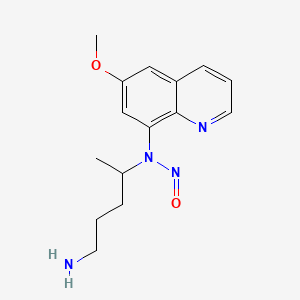

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
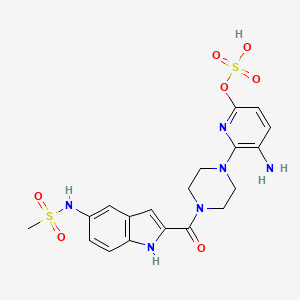
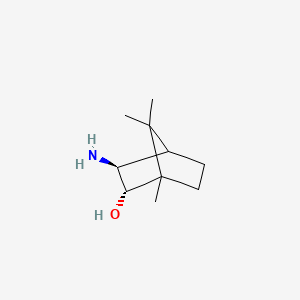
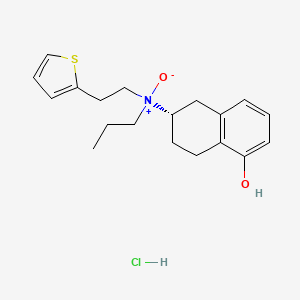

![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
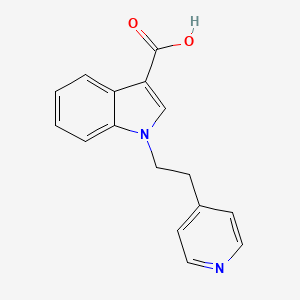
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
